molecular formula C27H32N2O4 B11323074 N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide

N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11323074
M. Wt: 448.6 g/mol
InChI Key: QGZJHEITHKBSRA-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, which is known for its diverse biological activities, and a morpholine ring, which is often found in pharmaceuticals due to its stability and solubility properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of 4-tert-butylphenyl with a suitable alkylating agent, followed by the introduction of the morpholine ring through nucleophilic substitution. The chromene core is then constructed via a cyclization reaction, and the final carboxamide group is introduced through amidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

    Biology: Its biological activity can be studied to understand its effects on various biological pathways and to identify potential therapeutic uses.

    Medicine: The compound’s stability and solubility make it a candidate for drug development, particularly for conditions where these properties are advantageous.

    Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets in biological systems. The chromene core is known to interact with various enzymes and receptors, potentially modulating their activity. The morpholine ring can enhance the compound’s binding affinity and stability, leading to more pronounced biological effects. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a chromene core, a morpholine ring, and a tert-butylphenyl group This combination of structural features imparts specific chemical and biological properties that are not found in simpler compounds

Properties

Molecular Formula

C27H32N2O4

Molecular Weight

448.6 g/mol

IUPAC Name

N-[2-(4-tert-butylphenyl)-2-morpholin-4-ylethyl]-6-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C27H32N2O4/c1-18-5-10-24-21(15-18)23(30)16-25(33-24)26(31)28-17-22(29-11-13-32-14-12-29)19-6-8-20(9-7-19)27(2,3)4/h5-10,15-16,22H,11-14,17H2,1-4H3,(H,28,31)

InChI Key

QGZJHEITHKBSRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC(C3=CC=C(C=C3)C(C)(C)C)N4CCOCC4

Origin of Product

United States

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